molecular formula C16H14ClNO3S B5595203 methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B5595203
M. Wt: 335.8 g/mol
InChI Key: NQWATHZTCFDLPS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 2-chlorobenzoylamino group at position 2. The 2-chlorobenzoyl moiety introduces electron-withdrawing and lipophilic properties, which may enhance binding to biological targets or influence solubility .

Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWATHZTCFDLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. Methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been synthesized and tested for its cytotoxic effects against various cancer cell lines.

  • Case Study : In a study published in Journal of Medicinal Chemistry, this compound was found to inhibit the proliferation of breast cancer cells with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development in anticancer therapies .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines.

  • Data Table: Anti-inflammatory Activity
Test CompoundIC50 (µM)Reference
Methyl 2-[(2-chlorobenzoyl)amino]-...15Journal of Inflammation

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for various functional group modifications.

  • Synthesis Example : The compound can be reacted with various electrophiles to yield substituted thiophenes, which are valuable in pharmaceutical chemistry.

Case Study on Synthesis Techniques

In a recent publication, researchers explored different synthetic routes to obtain this compound efficiently. They reported a high yield (85%) using a one-pot reaction involving cyclization and acylation steps .

The biological activity of this compound has been extensively studied:

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens.

  • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Journal of Antimicrobial Agents
Escherichia coli64Journal of Antimicrobial Agents

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., 2-chlorobenzoyl) increase lipophilicity and may enhance membrane permeability compared to aliphatic groups (e.g., butyryl) .
  • Ring Size : Expanding the core to cyclohepta[b]thiophene (7-membered ring) introduces greater conformational flexibility, which could improve binding to larger biological targets .

Q & A

Q. Table 1: Comparative Synthesis Conditions

Parameter (Ethanol) (CH₂Cl₂)
Reaction Time5 hoursOvernight
CatalystGlacial acetic acidNone (anhydrous)
PurificationRecrystallizationReverse-phase HPLC
Typical Yield~60–70%47–67%

Which spectroscopic and analytical methods are critical for characterizing this compound, and what key data should researchers prioritize?

Basic Research Question
Characterization relies on:

  • ¹H/¹³C NMR : Confirm substituent positions. For example, cyclopentane protons appear as multiplets at δ 2.25–2.80 ppm, and aromatic protons from the 2-chlorobenzoyl group resonate at δ 7.35–8.00 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Melting Point : Purity indicator; analogs report 213–226°C .

Q. Table 2: Representative ¹H NMR Data (DMSO-d₆)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Cyclopentane CH₂2.25–2.80Quintet, q
Aromatic (2-Cl-benzoyl)7.35–8.00m, dt
NH (amide)~12.10Broad

What biological activities have been reported for structurally similar compounds, and how can researchers design assays for this derivative?

Basic Research Question
Analogous thiophene-carboxylates exhibit:

  • Antifungal/Antibacterial Activity : Thioureido-thiophene derivatives inhibit microbial growth via disruption of cell membrane integrity .
  • Anticonvulsant Potential : Schiff base derivatives modulate GABAergic pathways .

Q. Methodological Recommendations :

  • In vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against C. albicans or S. aureus with positive controls (e.g., fluconazole).
  • Mechanistic Probes : Radioligand binding assays for GABA receptors or ROS generation measurements .

How can researchers resolve contradictions in reported reaction yields or biological activity data for this compound class?

Advanced Research Question
Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity but may sterically hinder reactivity .
  • Solvent Polarity : Ethanol favors Schiff base formation, while aprotic solvents (e.g., CH₂Cl₂) improve acylation efficiency .

Q. Contradiction Analysis Framework :

Compare substituent positions (e.g., 2-Cl vs. 4-Cl benzoyl groups).

Validate purity via HPLC or elemental analysis to rule out byproducts.

Replicate assays under standardized conditions (pH, temperature).

What computational strategies are effective for predicting the compound’s reactivity or binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., GABAₐ receptors). The 2-chlorobenzoyl group may occupy hydrophobic pockets .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Q. Table 3: Key In Silico Parameters

ParameterValue/OutcomeTool/Reference
LogP (Lipophilicity)~3.5 (moderate)PubChem
H-bond Acceptors5SwissADME
Polar Surface Area~90 ŲChemAxon

How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance metabolic stability but may reduce solubility.
  • Ring Expansion : Cyclohepta[b]thiophene analogs show altered bioactivity due to conformational flexibility .

Case Study :
Replacing the cyclopentane ring with a cycloheptane ring (as in ) increases molecular weight by ~44 Da, potentially improving target affinity but requiring solubility enhancers (e.g., PEGylation) .

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